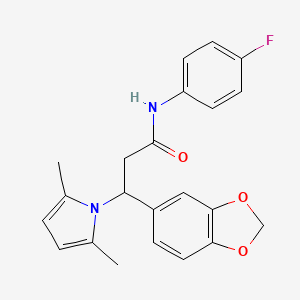

![molecular formula C12H8FN3O3S B2529043 3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)

3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: MitoBloCK-10の合成は、3-フルオロベンゾヒドラジドと5-ニトロチオフェン-2-カルバルデヒドを特定の条件下で反応させることを含みます。 反応は通常、適切な溶媒と触媒の存在下で行われ、目的の生成物の形成を促進します .

工業的生産方法:

化学反応の分析

反応の種類: MitoBloCK-10は、主にニトロ基やヒドラジド基などの官能基を含む反応を受けます。これらの反応には、還元、置換、縮合反応が含まれます。

一般的な試薬と条件: MitoBloCK-10を含む反応で使用される一般的な試薬には、還元反応用の水素化ホウ素ナトリウムなどの還元剤と、置換反応用のさまざまな求核剤が含まれます。 これらの反応の条件は通常、目的の結果を確実に得るために、制御された温度と特定の溶媒を伴います .

主要な生成物: MitoBloCK-10の反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、ニトロ基の還元によりアミン誘導体が生成されます .

科学研究の応用

MitoBloCK-10は、特に生物学と医学の分野において、幅広い科学研究の応用を持っています。TIMM44を標的とすることで、膀胱癌細胞の増殖を阻害する可能性について広く研究されています。 この化合物は、ミトコンドリア機能を阻害し、ミトコンドリアの脱分極、酸化ストレス、ATP減少をもたらします . さらに、MitoBloCK-10は、ミトコンドリアタンパク質のインポートとミトコンドリア機能の調節に関する研究で使用されてきました .

科学的研究の応用

MitoBloCK-10 has a wide range of scientific research applications, particularly in the fields of biology and medicine. It has been extensively studied for its potential to inhibit the growth of bladder cancer cells by targeting TIMM44. This compound disrupts mitochondrial functions, leading to mitochondrial depolarization, oxidative stress, and ATP reduction . Additionally, MitoBloCK-10 has been used in studies involving mitochondrial protein import and the regulation of mitochondrial functions .

作用機序

MitoBloCK-10は、TIMM44タンパク質の特定のポケットに結合することによりその効果を発揮し、その機能を阻害します。この阻害は、ミトコンドリアへのタンパク質のインポートを阻害し、ミトコンドリアの機能不全を引き起こします。 この化合物は、酸化ストレス、ミトコンドリアの脱分極、ATPの減少を引き起こし、最終的に癌細胞のアポトーシスと細胞周期停止をもたらします . 関与する分子標的と経路には、細胞増殖と生存に不可欠なAkt-哺乳類ラパマイシン標的(mTOR)経路が含まれます .

類似の化合物との比較

MitoBloCK-10は、TIMM44を特異的に標的とする能力においてユニークであり、ミトコンドリア機能と癌細胞の増殖を研究するための貴重なツールとなっています。ミトコンドリア機能を調節する類似の化合物には以下が含まれます。

- MitoBloCK-6:ミトコンドリアタンパク質のインポートを標的とする別の化合物です。

- MitoBloCK-7:ミトコンドリア膜電位への影響で知られています。

- MitoBloCK-8:ミトコンドリアの呼吸を阻害します .

これらの化合物は、ミトコンドリアに対する一般的な効果が類似していますが、特定の標的と作用機序が異なり、TIMM44を標的とするMitoBloCK-10の独自性を強調しています .

類似化合物との比較

MitoBloCK-10 is unique in its ability to specifically target TIMM44, making it a valuable tool for studying mitochondrial functions and cancer cell growth. Similar compounds that modulate mitochondrial functions include:

- MitoBloCK-6: Another compound that targets mitochondrial protein import.

- MitoBloCK-7: Known for its effects on mitochondrial membrane potential.

- MitoBloCK-8: Inhibits mitochondrial respiration .

These compounds, while similar in their general effects on mitochondria, differ in their specific targets and mechanisms of action, highlighting the uniqueness of MitoBloCK-10 in targeting TIMM44 .

特性

IUPAC Name |

3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O3S/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYQZMWFIYLMNX-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2528960.png)

![3,6-dimethyl 2-[2-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2528964.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)

![Methyl 6-fluoro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2528972.png)

![N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528973.png)

![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B2528974.png)

![N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2528978.png)

![N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B2528979.png)

![N5-(1-{[1,1'-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide](/img/structure/B2528981.png)

![3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2528983.png)